molecular formula C7H16ClN3O B1480676 1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride CAS No. 2097954-46-4

1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride

Cat. No. B1480676
CAS RN: 2097954-46-4
M. Wt: 193.67 g/mol
InChI Key: BGXSCLLYDWCMFB-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride (1APTH) is an organic compound that has been studied extensively in the scientific community due to its wide range of applications. 1APTH is a member of the tetrahydropyrimidinone family and is a white, crystalline solid that is soluble in water and ethanol. It is a versatile compound that is used in a variety of scientific applications, including synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has demonstrated the synthesis and characterization of substituted tetrahydropyrimidine derivatives, showing significant in-vitro anti-inflammatory activity. These compounds were synthesized using a novel procedure, and their biological activities were evaluated, revealing potent anti-inflammatory effects. This suggests potential for designing new anti-inflammatory agents based on tetrahydropyrimidine derivatives (Gondkar, Deshmukh, & Chaudhari, 2013).

Cancer Therapy

The compound S-1, which includes a tetrahydropyrimidine derivative as part of its structure, has been extensively studied for its efficacy in treating gastric cancer. S-1 has shown to maintain high concentrations of 5-fluorouracil in the blood for extended periods, demonstrating significant therapeutic benefits in clinical trials. This outlines the potential of tetrahydropyrimidine derivatives in enhancing the effectiveness of chemotherapy for gastric cancer (Maehara, 2003).

Catalysis and Synthetic Applications

Tetrahydropyrimidine cores are pivotal in the synthesis of various pharmacologically active compounds. A review highlighted the application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, underscoring the importance of tetrahydropyrimidines in medicinal chemistry. These findings indicate the versatility of tetrahydropyrimidine derivatives in drug synthesis and design (Parmar, Vala, & Patel, 2023).

Toxicity and Environmental Impact

A review on the toxicity of dioxin, a compound structurally related to tetrahydropyrimidine derivatives, revisits its classification as a human carcinogen. The review consolidates new evidence supporting the carcinogenic potential of dioxins, indicating the necessity for cautious handling and environmental management of similar compounds (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

properties

IUPAC Name

1-(3-aminopropyl)-1,3-diazinan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c8-3-1-5-10-6-2-4-9-7(10)11;/h1-6,8H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXSCLLYDWCMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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